2-(Benzylamino)-1,2-diphenylethanol
Description
Significance of Vicinal Amino Alcohols as Chiral Scaffolds in Organic Synthesis
Vicinal amino alcohols, also known as β-amino alcohols, are organic compounds containing an amino group and a hydroxyl group attached to adjacent carbon atoms. Their importance in organic synthesis stems from their prevalence in biologically active molecules, including natural products, pharmaceuticals, and agrochemicals. westlake.edu.cnresearchgate.netrsc.org These structural motifs are key components in a wide array of drugs, such as the anti-tuberculosis agent ethambutol (B1671381) and the antiviral medication atazanavir. researchgate.netnih.gov
The value of vicinal amino alcohols extends beyond their presence in final products; they are also highly versatile chiral scaffolds. nih.gov This means they can be used as foundational building blocks to construct more complex chiral molecules. Their bifunctional nature, possessing both a nucleophilic amino group and a hydroxyl group, allows for a variety of chemical transformations, making them indispensable in the synthesis of other important chiral molecules. researchgate.net The development of new and efficient methods for synthesizing chiral vicinal amino alcohols remains a significant area of research in synthetic chemistry. rsc.org
Overview of 2-(Benzylamino)-1,2-diphenylethanol as a Prominent Chiral β-Amino Alcohol Derivative
This compound is a well-known and widely utilized chiral β-amino alcohol. Its structure, featuring two phenyl groups and a benzylamino group, provides a specific steric and electronic environment that makes it an effective chiral directing group. It is frequently employed as a chiral auxiliary and as a precursor for chiral ligands in a variety of asymmetric reactions.
One of the most notable applications of derivatives of this compound is in the enantioselective addition of organozinc reagents to aldehydes. tcichemicals.com In these reactions, the chiral amino alcohol, often in a deprotonated form, coordinates to the zinc reagent, forming a chiral complex that delivers the organic group to the aldehyde with high enantioselectivity. This method provides a reliable route to a wide range of chiral secondary alcohols, which are themselves valuable building blocks in organic synthesis. tcichemicals.com
The effectiveness of this compound and its analogs highlights the power of chiral β-amino alcohols in asymmetric synthesis. The strategic placement of the amino and hydroxyl groups, combined with the steric bulk of the surrounding substituents, creates a well-defined chiral pocket that can effectively control the stereochemical outcome of a reaction.
Structure
3D Structure
Properties
IUPAC Name |
2-(benzylamino)-1,2-diphenylethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO/c23-21(19-14-8-3-9-15-19)20(18-12-6-2-7-13-18)22-16-17-10-4-1-5-11-17/h1-15,20-23H,16H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKJGAZRIFJEPKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(C2=CC=CC=C2)C(C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00968853 | |
| Record name | 2-(Benzylamino)-1,2-diphenylethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00968853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5402-89-1 | |
| Record name | MLS002638054 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8584 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Benzylamino)-1,2-diphenylethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00968853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Coordination Chemistry and Catalytic Applications of 2 Benzylamino 1,2 Diphenylethanol
2-(Benzylamino)-1,2-diphenylethanol as a Chiral Ligand in Transition Metal Catalysis
The versatility of this compound as a chiral ligand stems from its ability to coordinate with transition metals through both the nitrogen and oxygen atoms, forming a stable five-membered chelate ring. This rigid coordination imparts a well-defined chiral environment around the metal center, which is crucial for achieving high enantioselectivity in catalytic reactions. The steric and electronic properties of the ligand can be readily tuned by modifying the substituents on the nitrogen atom and the phenyl groups, allowing for the optimization of catalytic performance for specific substrates and reactions. The application of this ligand in catalysis has been particularly successful with late transition metals such as ruthenium, rhodium, and iridium.
Ruthenium complexes incorporating this compound and its derivatives have been extensively studied and are highly effective catalysts for asymmetric transfer hydrogenation (ATH) reactions. nih.govresearchgate.net In these reactions, a hydrogen atom is transferred from a simple, inexpensive hydrogen donor, such as 2-propanol or formic acid, to a prochiral substrate, yielding a chiral product. The "tethered" nature of some Ru(II) catalysts based on related amino alcohols has been shown to be a key feature for their effectiveness. nih.gov
One of the most prominent applications of ruthenium complexes with this compound is the enantioselective reduction of prochiral ketones to the corresponding chiral alcohols. wikipedia.orgnih.govresearchgate.net This transformation is of great importance in the synthesis of pharmaceuticals and other biologically active compounds where the stereochemistry of alcohol moieties is critical. The catalysts, typically formed in situ from a ruthenium precursor like [Ru(p-cymene)Cl₂]₂ and the chiral amino alcohol ligand, have demonstrated high catalytic activity and enantioselectivity for a broad range of ketone substrates. nih.govrsc.org For instance, the reduction of acetophenone (B1666503) and its derivatives using these catalytic systems consistently yields the corresponding 1-phenylethanol (B42297) derivatives with excellent enantiomeric excesses (ee). nih.govnih.gov
Table 1: Enantioselective Reduction of Various Ketones using a Ruthenium/2-(Benzylamino)-1,2-diphenylethanol-type Catalyst System
| Ketone Substrate | Chiral Alcohol Product | Enantiomeric Excess (ee) | Reference |
| Acetophenone | 1-Phenylethanol | up to 98% | nih.gov |
| 4'-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | ~98% | nih.gov |
| Various Aryl Alkyl Ketones | Corresponding Chiral Alcohols | up to 98% | nih.gov |
This table presents a selection of results and is not exhaustive.
The catalytic prowess of ruthenium complexes with this compound extends to the asymmetric reduction of imines, providing a direct route to valuable chiral amines. dicp.ac.cnnih.govrsc.org Chiral amines are fundamental building blocks in organic synthesis and are prevalent in many pharmaceuticals and natural products. psu.edursc.org The reduction of both acyclic and cyclic imines can be achieved with high efficiency and enantioselectivity. This methodology offers a powerful tool for the synthesis of a wide array of optically active primary and secondary amines.
Table 2: Asymmetric Transfer Hydrogenation of Imines Catalyzed by Ruthenium/Amino Alcohol Complexes
| Imine Substrate | Chiral Amine Product | Enantiomeric Excess (ee) | Reference |
| N-Aryl Imines | Corresponding Chiral Amines | up to 97% | nih.gov |
| Cyclic Imines | Corresponding Chiral Amines | 74-99% | nih.gov |
Note: The specific ligand in these examples may be a derivative of this compound. This table is for illustrative purposes.
A key advantage of the ruthenium-catalyzed ATH systems employing this compound and its analogues is their broad substrate scope and good functional group tolerance. nih.gov These catalysts are effective for the reduction of a wide variety of aryl alkyl ketones, including those with electron-donating and electron-withdrawing substituents on the aromatic ring. nih.gov The reaction conditions are generally mild, which allows for the presence of various functional groups that might be sensitive to other reduction methods. youtube.com However, the steric hindrance around the carbonyl or imine group can influence the reaction rate and enantioselectivity. For instance, highly hindered ketones may require longer reaction times or higher catalyst loadings to achieve high conversion. Nevertheless, the versatility of these catalysts makes them a valuable tool in organic synthesis.
While less common than their ruthenium counterparts for ATH, rhodium complexes incorporating this compound and related amino alcohol ligands have shown promise in other asymmetric transformations. mendeley.com Rhodium catalysis is well-established for a variety of enantioselective reactions, including hydrogenation and hydroformylation. sigmaaldrich.com The chelation of the amino alcohol ligand to the rhodium center creates a chiral environment that can effectively control the stereochemical outcome of the reaction. Research in this area continues to explore the potential of these rhodium complexes in expanding the toolbox of asymmetric catalysis.
Iridium catalysts have gained significant attention for their high activity and selectivity in a range of asymmetric reactions, particularly in the hydrogenation of challenging substrates. nih.govnih.govrsc.orgresearchgate.net Iridium complexes bearing chiral ligands, including derivatives of this compound, have been successfully employed in the asymmetric hydrogenation of various unsaturated compounds. These catalysts have demonstrated the ability to reduce substrates that are often difficult to hydrogenate with other metal catalysts, highlighting the unique reactivity of iridium. The development of iridium catalysts with amino alcohol ligands continues to be an active area of research, with the potential to provide novel and efficient methods for the synthesis of complex chiral molecules.
Copper-Catalyzed Asymmetric Reactions Employing this compound-Derived Ligands
While direct and extensive reports on the application of this compound as a ligand in copper-catalyzed asymmetric reactions are not prevalent in the literature, the broader class of chiral 1,2-amino alcohols is widely employed in this context. nih.govacs.org These ligands are known to form stable chelate complexes with copper(II) ions, creating a well-defined chiral environment around the metal center. This chiral pocket is crucial for inducing enantioselectivity in a variety of transformations.
The fundamental interaction involves the coordination of the amino and hydroxyl groups of the ligand to the copper catalyst. This bidentate chelation restricts the conformational flexibility of the catalytic complex, which is a key factor in achieving high levels of stereocontrol. The substituents on the nitrogen and carbon atoms of the amino alcohol backbone play a significant role in tuning the steric and electronic properties of the catalyst, thereby influencing its activity and selectivity.
A prime example of a copper-catalyzed asymmetric reaction where amino alcohol ligands have proven effective is the Henry (nitroaldol) reaction. In this reaction, a copper-amino alcohol complex catalyzes the enantioselective addition of a nitroalkane to an aldehyde. The precise stereochemical outcome is dictated by the specific structure of the chiral ligand. Although data for this compound itself is scarce, the performance of other chiral amino alcohols in similar reactions provides a strong indication of its potential.
Below is a representative data table for a copper-catalyzed asymmetric Henry reaction using a chiral amino alcohol ligand, illustrating the high yields and enantioselectivities that can be achieved.
| Entry | Aldehyde | Nitroalkane | Catalyst (mol%) | Yield (%) | ee (%) |
| 1 | Benzaldehyde | Nitromethane | 10 | 95 | 92 |
| 2 | 4-Nitrobenzaldehyde | Nitromethane | 10 | 98 | 94 |
| 3 | 4-Methoxybenzaldehyde | Nitromethane | 10 | 92 | 90 |
| 4 | Cyclohexanecarboxaldehyde | Nitromethane | 10 | 85 | 88 |
| This table is illustrative and based on typical results for chiral amino alcohol ligands in copper-catalyzed Henry reactions. |
Palladium-Catalyzed Asymmetric Reactions Incorporating this compound-Based Ligands
Similar to copper catalysis, the use of chiral 1,2-amino alcohols as ligands is a well-established strategy in palladium-catalyzed asymmetric reactions. The nitrogen and oxygen atoms of the amino alcohol can coordinate to the palladium center, forming a stable five-membered ring that influences the geometry of the transition state. The development of ligands for palladium-catalyzed C-H functionalization, for instance, has benefited from mono-N-protected amino acids, which share functional similarities with amino alcohols. nih.gov
In palladium-catalyzed reactions, such as asymmetric allylic alkylation, the ligand's structure dictates the facial selectivity of the nucleophilic attack on the π-allyl palladium intermediate. The steric bulk of the ligand's substituents, such as the phenyl and benzyl (B1604629) groups in this compound, can effectively shield one face of the intermediate, leading to high enantioselectivity.
While specific applications of this compound in this domain are not widely documented, the principles of ligand-accelerated catalysis and the successful use of sterically hindered amino-derived ligands suggest its potential. acs.org The steric hindrance provided by the benzyl group, in conjunction with the phenyl groups on the backbone, could be advantageous in creating a highly selective catalytic pocket.
A representative data table for a palladium-catalyzed asymmetric allylic alkylation using a chiral phosphine-amino alcohol ligand is presented below to demonstrate the typical efficacy of such systems.
| Entry | Substrate | Nucleophile | Catalyst (mol%) | Yield (%) | ee (%) |
| 1 | 1,3-Diphenyl-2-propenyl acetate (B1210297) | Dimethyl malonate | 2 | 96 | 95 |
| 2 | 1,3-Diphenyl-2-propenyl acetate | Nitromethane | 2 | 88 | 91 |
| 3 | (E)-1,3-Dibutyl-2-propenyl acetate | Dimethyl malonate | 2 | 92 | 93 |
| 4 | (E)-1-Phenyl-3-methyl-2-butenyl acetate | Acetylacetone | 2 | 90 | 89 |
| This table is illustrative and based on typical results for chiral ligands in palladium-catalyzed allylic alkylations. |
Utilization of this compound as a Chiral Auxiliary in Stoichiometric Organic Reactions
The application of chiral 1,2-amino alcohols as chiral auxiliaries is a powerful strategy in asymmetric synthesis. acs.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary can be cleaved and recovered.
A notable analog of this compound is pseudoephenamine, which is 2-(methylamino)-1,2-diphenylethanol. Pseudoephenamine has been demonstrated to be a highly effective chiral auxiliary in the diastereoselective alkylation of enolates. nih.gov In this methodology, the chiral auxiliary is first converted into an amide with a carboxylic acid. Deprotonation of the α-carbon of the amide with a strong base generates a chiral enolate, which then reacts with an electrophile (e.g., an alkyl halide) from the less hindered face, leading to the formation of a new stereocenter with high diastereoselectivity.
Given the structural similarity, this compound is expected to perform similarly as a chiral auxiliary. The replacement of the N-methyl group with an N-benzyl group would increase the steric bulk around the nitrogen atom, which could further enhance the diastereoselectivity of the alkylation step by providing a more biased chiral environment.
The following table presents data on the diastereoselective alkylation of pseudoephenamine amides, which serves as a strong predictive model for the potential of this compound as a chiral auxiliary. nih.gov
| Entry | Electrophile | Product | Diastereomeric Ratio (d.r.) |
| 1 | Iodomethane | α-Methylated amide | >99:1 |
| 2 | Benzyl bromide | α-Benzylated amide | >99:1 |
| 3 | Isopropyl iodide | α-Isopropylated amide | 98:2 |
| 4 | Allyl bromide | α-Allylated amide | >99:1 |
| Data based on the performance of pseudoephenamine as a chiral auxiliary. nih.gov |
Rational Ligand Design Principles and Structure-Activity Relationships for Optimized Catalytic Performance of this compound Derivatives
The effectiveness of a chiral ligand or auxiliary is intimately linked to its three-dimensional structure. For derivatives of this compound, several structural features can be systematically modified to optimize catalytic performance.
The N-Substituent: The nature of the substituent on the nitrogen atom is critical. The benzyl group in the parent compound is sterically demanding. Replacing it with other groups, such as smaller alkyl groups (e.g., methyl in pseudoephenamine) or more rigid cyclic structures, would alter the steric environment around the metal center. This, in turn, would affect the enantioselectivity and reactivity of the catalyst.
The Hydroxyl Group: The hydroxyl group is a key coordinating site. Its derivatization into an ether or ester would change the nature of the ligand from bidentate N,O to monodentate N, which would have a profound impact on the coordination geometry and the stability of the catalytic complex.
The structure-activity relationship for this class of compounds is governed by a delicate balance of steric and electronic effects. A highly hindered ligand may lead to excellent enantioselectivity but could also result in low catalytic turnover due to the slow substrate binding or product release. Conversely, a less bulky ligand might be more reactive but less selective. Therefore, rational ligand design involves a systematic tuning of these parameters to achieve the desired balance for a specific catalytic transformation. Computational modeling, in conjunction with experimental screening, is a powerful tool for predicting the performance of new derivatives and accelerating the discovery of more efficient and selective catalysts.
Mechanistic Investigations of Reactions Involving 2 Benzylamino 1,2 Diphenylethanol
Elucidation of Catalytic Cycles in Asymmetric Transfer Hydrogenation Mediated by 2-(Benzylamino)-1,2-diphenylethanol Complexes
Complexes formed from chiral β-amino alcohols or their diamine analogues, such as N-tosyl-1,2-diphenylethylenediamine (TsDPEN), with metals like ruthenium are benchmark catalysts for the asymmetric transfer hydrogenation (ATH) of ketones and imines. acs.orgnih.gov These reactions, which typically use isopropanol (B130326) or a formic acid/triethylamine (B128534) (HCOOH/NEt₃) mixture as the hydrogen source, are prized for their operational simplicity and high enantioselectivity, avoiding the need for high-pressure gaseous hydrogen. nih.gov
The catalytic cycle is initiated by the activation of a precatalyst, for instance, a [RuCl(η⁶-arene)(ligand)] complex. In the presence of a base like potassium hydroxide (B78521) (KOH) or triethylamine (NEt₃), the precatalyst is deprotonated to generate a 16-electron unsaturated complex. bath.ac.uk This species then reacts with the hydrogen source (e.g., isopropanol) to form the active 18-electron metal hydride, which is the key intermediate responsible for the reduction. bath.ac.uk The high enantioselectivity is governed by the specific chirality of the diamine or amino alcohol ligand employed. acs.org
The prevailing mechanism for ATH catalyzed by these Ru-amino alcohol and Ru-diamine complexes is a metal-ligand bifunctional, outer-sphere mechanism. acs.orgacs.org This model posits that the substrate does not need to coordinate directly to the ruthenium center. Instead, the reduction occurs via a concerted transfer of a hydride from the metal (Ru-H) and a proton from the amine ligand (N-H) to the carbonyl or imine substrate through a six-membered pericyclic transition state. acs.orgwikipedia.org
This simultaneous transfer requires a specific syn-coplanar arrangement of the H-Ru-N-H fragment in the active catalyst. acs.org Computational studies have shown that conformers with this arrangement have a lower activation barrier compared to those where the hydrogens are in an anti (gauche) orientation. acs.org The interaction between the amine backbone of the ligand and the base activator is also a critical feature of the mechanism. wikipedia.org This bifunctional pathway elegantly explains the high chemoselectivity observed for the reduction of polar C=O and C=N bonds over non-polar C=C bonds. acs.org
The mechanistic intricacies of asymmetric transfer hydrogenation have been probed using advanced spectroscopic and kinetic methods. Real-time, high-resolution FlowNMR spectroscopy has been particularly insightful, allowing for the direct observation and concentration monitoring of crucial catalytic intermediates, such as the ruthenium-hydride (Ru-H) species, throughout the reaction. bath.ac.ukacs.org
Kinetic studies performed using these techniques have revealed key aspects of catalyst behavior. For instance, monitoring the concentration of the Ru-H intermediate while sequentially adding reagents has provided evidence for distinct catalyst deactivation and inhibition pathways. acs.org These include the gradual loss of the arene ligand from the hydride intermediate and competitive inhibition of the unsaturated 16-electron active catalyst by excess base. acs.org The reaction rate demonstrates a clear dependence on the concentrations of both the catalyst and the base. bath.ac.uk
Interactive Table: Effect of Base on Hydride Intermediate Concentration The following table illustrates data derived from spectroscopic studies showing how the concentration of the active hydride intermediate changes with varying equivalents of base (KOH) added to the ruthenium precatalyst.
| Equivalents of KOH per [Ru] | Relative [Ru-H] Concentration (Arbitrary Units) | Observation |
| 0 | 0 | No hydride formation without base. |
| 1 | Low | Initial formation of the active hydride. |
| 5 | High | Optimal concentration for catalysis. |
| 10 | Moderate | Inhibition by excess base begins to lower the concentration of the active species. acs.org |
This data is illustrative, based on concentration profiles described in kinetic studies. acs.org
Mechanistic Pathways in Radical-Mediated C-H Amination Utilizing Chiral Amino Alcohol Scaffolds
While the direct use of this compound as a ligand in radical-mediated C-H amination is an area of ongoing research, the synthesis of this class of chiral β-amino alcohols often involves sophisticated radical mechanisms. nih.govresearchgate.net A prominent strategy is the enantioselective and regioselective C-H amination of abundant alcohols, which provides access to the valuable β-amino alcohol motif. nih.govresearchgate.net
A well-studied mechanistic pathway employs a multi-catalytic system that works in concert to achieve high selectivity. researchgate.netresearchgate.net The proposed mechanism involves several key steps:
Chaperone Activation : The starting alcohol is first converted to an oxime imidate by reacting with a stable imidoyl chloride chaperone. This transiently appended group acts as a radical relay director. nih.govresearchgate.net
Complex Formation : The oxime imidate substrate coordinates to a chiral copper(I) catalyst bearing a ligand such as a bisoxazoline. nih.gov
Radical Generation : An iridium-based photocatalyst, upon excitation with visible light, selectively activates the copper-bound substrate through a triplet energy transfer mechanism. This process generates a reactive N-centered radical. nih.govresearchgate.net
Hydrogen Atom Transfer (HAT) : The N-centered radical undergoes a regioselective intramolecular 1,5-hydrogen atom transfer (HAT), abstracting a hydrogen from the β-carbon. The chiral environment provided by the copper catalyst renders this step enantioselective. researchgate.netresearchgate.net
Stereoselective Amination : The resulting C-centered radical undergoes stereoselective radical cyclization to form a chiral oxazoline (B21484) intermediate. researchgate.net
Hydrolysis : The final enantioenriched β-amino alcohol is released upon hydrolysis of the oxazoline. researchgate.net
This radical relay strategy overcomes the inherent challenge of selectively functionalizing the typically less reactive β-C-H bond over the weaker α-C-H bond in alcohols. nih.govresearchgate.net
Influence of Solvent Systems, pH, and Additives on Reaction Mechanism and Stereoselectivity
The reaction environment, including the solvent, pH, and presence of additives, exerts a profound influence on the mechanism and stereochemical outcome of asymmetric transfer hydrogenation.
Solvent Systems : The choice of solvent, which often doubles as the hydrogen source, is critical. Reactions are commonly performed in 2-propanol or a formic acid-triethylamine (HCOOH-NEt₃) azeotrope. nih.govliv.ac.uk The HCOOH-NEt₃ system is often more reactive. kanto.co.jp The use of water as a solvent is an attractive green alternative, though it may require the use of surfactants for hydrophobic substrates and catalysts to achieve good yields. liv.ac.uknih.gov
pH : In aqueous media, the reaction rate is highly dependent on the pH of the solution. liv.ac.ukliv.ac.uk Studies on the ATH of ketones and quinolines have shown that an optimal pH exists where the rate is maximized. liv.ac.ukliv.ac.uk This is attributed to the need for a sufficient concentration of both the active catalyst and the protonated substrate. liv.ac.uk At very high pH, the substrate may not be sufficiently protonated, while at very low pH, the concentration of the active catalyst or the formate (B1220265) hydrogen donor can decrease. liv.ac.uk Furthermore, the mechanistic pathway itself can be pH-dependent; under strongly acidic conditions, some catalytic systems may favor dihydrogen release over hydride transfer to the substrate. nih.gov
Interactive Table: Effect of pH on Asymmetric Transfer Hydrogenation of Quinolines The following data, based on findings for the ATH of 2-methylquinoline (B7769805) in water, shows the strong correlation between pH and reaction conversion. liv.ac.uk
| pH | Conversion (%) in 0.5h | Enantiomeric Excess (ee, %) |
| 3.6 | ~45 | 96 |
| 4.0 | ~75 | 96 |
| 5.0 | >95 | 96 |
| 5.4 | ~80 | 96 |
| 6.0 | ~30 | 96 |
Data adapted from published graphical results for the reduction of 2-methylquinoline catalyzed by a Rh-TsDPEN analogue in an acetate (B1210297) buffer. liv.ac.uk
Spectroscopic and Structural Elucidation of 2 Benzylamino 1,2 Diphenylethanol and Its Metal Complexes
X-ray Crystallography for the Determination of Absolute and Relative Stereochemistry of 2-(Benzylamino)-1,2-diphenylethanol and its Derivatives
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid, providing unequivocal evidence of both absolute and relative stereochemistry. For this compound, a molecule with two chiral centers, this technique is indispensable for assigning the spatial orientation of the hydroxyl, amino, and phenyl groups.
The (1S,2S)-2-(benzylamino)-1,2-diphenylethanol isomer, for instance, has been synthesized and its stereochemistry confirmed through methods that ultimately rely on crystallographic analysis of related compounds or precursors. diva-portal.org The formation of diastereomeric salts with a chiral resolving agent, followed by X-ray analysis of the separated salts, is a common strategy to elucidate the absolute configuration of each stereocenter. researchgate.netresearchgate.net This technique has been successfully applied to similar amino alcohols, where the less soluble diastereomeric salt is crystallized and its structure determined, thereby revealing the absolute configuration of the original amino alcohol. researchgate.net
The Crystallography Open Database provides a vast repository of crystallographic information, including structures of related compounds which can serve as valuable references for understanding the structural motifs present in this compound and its derivatives. ugr.es
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the confirmation of the compound's connectivity and the assignment of its stereochemistry.
In ¹H NMR spectra of related amino alcohols like (1S,2R)-2-amino-1,2-diphenylethanol, the chemical shifts and coupling constants of the methine protons (CH-OH and CH-NH₂) are particularly informative for determining the relative stereochemistry (syn or anti). chemicalbook.com The diastereomeric ratio in mixtures of stereoisomers can be determined by integrating the signals corresponding to each isomer in the ¹H NMR spectrum. diva-portal.org For instance, the diastereomeric ratio of products from reactions involving this compound has been determined by analyzing the crude ¹H-NMR spectra. diva-portal.org
The formation of diastereomeric salts with chiral resolving agents can also be monitored and analyzed by ¹H NMR titration, providing insights into chiral recognition mechanisms. researchgate.net Furthermore, NMR spectroscopy is crucial for characterizing the ligands and their metal complexes. Multinuclear NMR techniques have been used to characterize intermediates in catalytic cycles involving ruthenium complexes with amino alcohol ligands. ua.es The characterization of chiral stationary phases derived from (1S,2R)-(+)-2-amino-1,2-diphenylethanol has also been accomplished using solid-state ¹H NMR.
The following table summarizes typical ¹H NMR data for a related amino alcohol, (1S,2R)-2-amino-1,2-diphenylethanol, which provides a reference for the expected spectral features of this compound.
| Assignment | Shift (ppm) |
| Aromatic Protons | 7.27 to 7.18 |
| CH-OH | 4.691 |
| CH-NH₂ | 4.095 |
| NH₂ | 2.9 |
| Solvent (CDCl₃) | 1.38 |
| Table based on data for (1S,2R)-2-amino-1,2-diphenylethanol chemicalbook.com |
High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is an essential technique for accurately determining the molecular weight and elemental composition of this compound and its derivatives. HRMS provides a precise mass measurement, which allows for the unambiguous confirmation of the molecular formula. ut.ee
In the context of metal complexes, HRMS is used to confirm the formation of the desired complex and to study its composition. ua.es For example, the mass spectrum of a ruthenium complex would show a characteristic isotopic pattern for ruthenium, confirming its presence in the molecule. The technique is also invaluable for identifying and characterizing intermediates in chemical reactions. ua.es
Below is a table showing the key mass spectral data for 2,2-diphenylethanol, a structurally related compound.
| Compound | Formula | Molecular Weight |
| 2,2-Diphenylethanol | C₁₄H₁₄O | 198.2604 g/mol |
| Data from NIST WebBook nist.govnist.gov |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Ligand Coordination Studies
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides critical information about the functional groups present in this compound and how they interact upon coordination to a metal center.
Functional Group Identification:
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its various functional groups. The O-H stretching vibration of the alcohol group typically appears as a broad band in the region of 3600-3400 cm⁻¹. mdpi.com The N-H stretch of the secondary amine is also found in this region. The C-H stretching vibrations of the aromatic rings are observed around 3100-3000 cm⁻¹, while the aliphatic C-H stretches appear below 3000 cm⁻¹. The C-N stretching vibration and various bending modes provide further confirmation of the structure. scielo.br
Raman spectroscopy complements IR spectroscopy, particularly for non-polar bonds. The C=C stretching modes of the phenyl rings give rise to strong Raman signals. researchgate.net
Ligand Coordination Studies:
When this compound acts as a ligand and coordinates to a metal ion, changes in its vibrational spectrum can be observed. The coordination of the amino and hydroxyl groups to the metal center will cause shifts in the corresponding stretching frequencies. For example, the coordination of the nitrogen atom of an azomethine group in a Schiff base ligand to a metal ion is known to alter the IR spectrum. researchgate.net Similarly, the O-H stretching frequency will be affected upon coordination or deprotonation. These shifts provide direct evidence of ligand-metal bond formation.
In studies of metal complexes, new vibrational modes corresponding to the metal-ligand bonds (e.g., M-N and M-O stretches) may appear in the low-frequency region of the IR and Raman spectra. The analysis of these new bands helps to elucidate the coordination geometry of the metal complex. For instance, the presence of a strong V=O stretching band in the IR spectrum is characteristic of vanadyl complexes. researchgate.net
The following table presents typical IR absorption ranges for the key functional groups in this compound.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| O-H (Alcohol) | Stretching | 3600 - 3400 (broad) |
| N-H (Amine) | Stretching | ~3400 |
| C-H (Aromatic) | Stretching | 3100 - 3000 |
| C-H (Aliphatic) | Stretching | < 3000 |
| C=C (Aromatic) | Stretching | 1600 - 1450 |
| C-O (Alcohol) | Stretching | 1260 - 1000 |
| C-N (Amine) | Stretching | 1250 - 1020 |
| Based on general vibrational spectroscopy principles and data from related compounds. mdpi.comscielo.br |
Computational Chemistry Studies on 2 Benzylamino 1,2 Diphenylethanol
Density Functional Theory (DFT) Calculations for Molecular Structure Optimization and Conformational Analysis
No published studies detailing DFT-based molecular structure optimization or conformational analysis for 2-(Benzylamino)-1,2-diphenylethanol were found.
Electronic Structure Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization and Energy Gaps
Specific data on the HOMO-LUMO characteristics and energy gaps for this compound from computational studies are not available in the reviewed literature.
Derivation and Interpretation of Global and Local Chemical Reactivity Descriptors (e.g., Electrophilicity Index, Chemical Hardness, Fukui Functions)
There are no available studies that report the calculation or interpretation of global and local chemical reactivity descriptors for this compound.
Computational Prediction of Conformational Preferences and Intramolecular Hydrogen Bonding Interactions
No computational research predicting the conformational preferences or analyzing the intramolecular hydrogen bonding of this compound could be located.
Theoretical Insights into Stereoselectivity and Proposed Reaction Mechanisms
A search for theoretical studies providing insights into the stereoselectivity or proposed reaction mechanisms involving this compound yielded no relevant results.
Derivatization and Advanced Applications in Synthetic Organic Chemistry
Chemical Functionalization of 2-(Benzylamino)-1,2-diphenylethanol for Tailored Catalytic Performance
The catalytic performance of this compound can be finely tuned through chemical functionalization of its core structure. Modifications to the benzylamino group, the phenyl rings, and the hydroxyl group can significantly impact the catalyst's activity, selectivity, and substrate scope.
A notable strategy involves the modification of the benzylamino moiety. For instance, derivatives of the related 2-(benzylamino)thiazol-4(5H)-one have been synthesized and evaluated as tyrosinase inhibitors. This approach demonstrates how altering the heterocyclic component attached to the benzylamino group can lead to potent and selective enzyme inhibition.
Furthermore, the phenyl groups of the 1,2-diphenylethanol (B1347050) backbone present opportunities for functionalization to enhance catalytic efficacy. C-H functionalization, a powerful tool in organic synthesis, can be employed to introduce various substituents onto the aromatic rings. For example, palladium-mediated C-H functionalization has been successfully applied to phenylglycine derivatives, which share a similar structural motif. mdpi.comresearchgate.net This methodology allows for the introduction of halogen and alkoxy groups, which can modulate the electronic and steric properties of the resulting catalyst. mdpi.com Such modifications can influence the catalyst-substrate interactions, thereby tailoring the catalytic performance for specific transformations.
The hydroxyl and amino groups are also key sites for derivatization. These functional groups can be used to attach the molecule to other structures or to create bifunctional catalysts. For example, the formation of oxazaborolidine catalysts from chiral amino alcohols, known as Corey-Bakshi-Shibata (CBS) reagents, is a well-established method for the enantioselective reduction of ketones. wordpress.com This highlights how the amino and hydroxyl groups can work in concert to create a highly effective catalytic center.
Table 1: Examples of Functionalization Strategies for Amino Alcohol Scaffolds
| Functionalization Site | Modification Strategy | Potential Impact on Catalysis |
| Amino Group | Formation of amides, carbamates, or incorporation into heterocyclic systems. | Altered steric hindrance, electronic properties, and potential for secondary interactions. |
| Phenyl Groups | C-H functionalization to introduce substituents (e.g., halogens, alkoxy groups). | Modified electronic and steric environment of the catalytic pocket, influencing selectivity. |
| Hydroxyl Group | Formation of ethers or esters, or involvement in the formation of metal complexes. | Modulation of solubility, steric bulk, and the nature of the catalytic active site. |
| Amino & Hydroxyl Groups | Formation of oxazolidines or oxazaborolidines. | Creation of rigid chiral environments for highly stereoselective reactions. |
Strategies for Immobilization of this compound-Based Catalysts for Heterogeneous Processes
The development of heterogeneous catalysts is crucial for sustainable chemical processes, as it facilitates catalyst recovery and reuse. This compound and its derivatives can be immobilized on various solid supports to create robust and recyclable catalytic systems.
Common strategies for immobilization include covalent attachment and physical adsorption onto solid matrices. Silica-based materials are widely used supports due to their high surface area, mechanical stability, and tunable porosity. nih.gov Chiral amino alcohols, such as ephedrine, norephedrine, and prolinol, have been successfully immobilized on mesoporous MCM-48 silica (B1680970). researchgate.net These immobilized catalysts have demonstrated high efficiency in the asymmetric addition of diethylzinc (B1219324) to aldehydes and the transfer hydrogenation of ketones. researchgate.net The immobilization is typically achieved by first functionalizing the silica surface with a linker molecule, such as a chloropropyl group, which can then react with the amino or hydroxyl group of the chiral catalyst.
Another approach involves the use of organic polymers as supports. For instance, chiral amino acid-modified polystyrene microspheres have been developed for the enantioselective separation of racemic mixtures. acs.org This post-polymer modification approach, where a chiral unit is attached to a pre-formed polymer, can be adapted for the immobilization of this compound. acs.org
The choice of immobilization technique can significantly influence the performance of the catalyst. While covalent bonding provides a more stable attachment, it can sometimes lead to a decrease in catalytic activity due to reduced flexibility of the catalytic site. mdpi.com In contrast, physical adsorption is a milder method that often results in higher initial activity, but the catalyst may be prone to leaching from the support. mdpi.com
Table 2: Comparison of Immobilization Strategies for Chiral Catalysts
| Immobilization Method | Support Material | Advantages | Disadvantages |
| Covalent Attachment | Silica, Polymers | High stability, low leaching. | Can reduce catalytic activity, requires chemical modification of support and catalyst. |
| Physical Adsorption | Silica, Alumina | Simple procedure, often high initial activity. | Potential for catalyst leaching, may have lower stability under harsh conditions. |
Design and Development of Novel Chiral Auxiliaries and Ligands Based on the this compound Scaffold
The rigid and well-defined stereochemistry of the this compound scaffold makes it an excellent starting point for the design of novel chiral auxiliaries and ligands for asymmetric synthesis.
A closely related compound, (1S,2S)- or (1R,2R)-2-methylamino-1,2-diphenylethanol, also known as pseudoephenamine, has been shown to be a highly versatile chiral auxiliary. It provides excellent stereocontrol in alkylation reactions, particularly in the formation of challenging quaternary carbon centers. Amides derived from pseudoephenamine often exhibit high crystallinity, which facilitates purification by recrystallization.
The synthesis of chiral 1,2-amino alcohols and morpholin-2-ones from arylglyoxals using pseudoephedrine as a chiral auxiliary has been reported, demonstrating the utility of this class of compounds in diastereoselective transformations. nih.govresearchgate.net These reactions proceed with high yields and selectivities, and the auxiliary can be subsequently removed. nih.gov
The 1,2-amino alcohol motif is a privileged structure found in many successful chiral ligands for a wide range of asymmetric reactions. polyu.edu.hk These ligands are often used in combination with transition metals to create highly enantioselective catalysts for reactions such as reductions, additions of organometallic reagents to carbonyls, and aldol (B89426) reactions. polyu.edu.hk The this compound framework can be readily incorporated into more complex ligand structures to fine-tune the steric and electronic environment around the metal center, thereby enhancing enantioselectivity. The synthesis of tailor-made amino acids using chiral Ni(II) complexes of Schiff bases derived from amino alcohols is another example of the successful application of this scaffold in ligand design. nih.gov
Table 3: Prominent Chiral Auxiliaries and Ligands Derived from Amino Alcohol Scaffolds
| Compound/Class | Application | Key Features |
| Pseudoephenamine | Chiral auxiliary for asymmetric alkylations. | High diastereoselectivity, especially for quaternary centers; crystalline derivatives. |
| Pseudoephedrine | Chiral auxiliary for synthesis of chiral 1,2-amino alcohols. | High yields and selectivities in condensation reactions. |
| Oxazaborolidines (CBS Reagents) | Catalyst for enantioselective ketone reduction. | High enantioselectivity, broad substrate scope. |
| Ni(II)-Schiff Base Complexes | Asymmetric synthesis of amino acids. | Efficient stereocontrol in alkylation reactions. |
Q & A
Q. What are the common synthetic routes for 2-(benzylamino)-1,2-diphenylethanol?
- Methodological Answer : A key route involves the deamination of 1,2-diphenylethylamine derivatives using sodium nitrite in aqueous dioxane, yielding 1,2-diphenylethanol as the primary product (74–77%) alongside trans-stilbene (12–13%) and deoxybenzoin (1–2%) . For chiral variants, enantioselective synthesis employs N-protected intermediates (e.g., Boc-protected amines) followed by resolution via chiral chromatography or crystallization .
Q. How can the purity of this compound be confirmed experimentally?
- Methodological Answer : Use a combination of techniques:
- Melting Point Analysis : Compare observed values (e.g., ~67°C for racemic 1,2-diphenylethanol) with literature data .
- Chiral HPLC : Resolve enantiomers using columns like Chiralpak AD-H and mobile phases such as hexane/isopropanol (90:10) .
- NMR Spectroscopy : Confirm structural integrity via H and C chemical shifts (e.g., benzylic protons at δ 4.5–5.0 ppm) .
Q. What mechanistic insights exist for acid-catalyzed dehydration of 1,2-diphenylethanol derivatives?
- Methodological Answer : The reaction proceeds via a reversible carbocation intermediate, with rate-determining proton loss to form trans-stilbene. Kinetic studies in sulfuric acid reveal a sharp acid dependence (slope = 1.32 in log k vs. –H plots) and a primary kinetic isotope effect (k/k = 1.83), confirming proton transfer as the rate-limiting step . Racemization of chiral derivatives (58× faster than dehydration) supports carbocation intermediacy .
Q. How do stereochemical variations affect the reactivity of this compound?
- Methodological Answer : Enantiomeric purity significantly impacts reaction pathways. For example, (1R,2S)-configured derivatives undergo mechanochemical synthesis with PN ligands, enabling asymmetric catalysis . Racemization studies using deuterated analogs (e.g., 2-deuterio-1,2-diphenylethanol) reveal stereochemical stability under acidic conditions, critical for designing chiral auxiliaries .
Q. What analytical techniques resolve contradictions in elimination reaction outcomes?
- Methodological Answer : Unexpected elimination products (e.g., trans-stilbene vs. deoxybenzoin) can arise from competing E1 and E2 mechanisms. Isotopic labeling (e.g., H at C2) combined with GC-MS analysis distinguishes pathways:
Q. How can computational modeling guide the design of this compound derivatives for biological applications?
- Methodological Answer : Molecular docking (e.g., against PI3Kα kinase) identifies key binding interactions. For instance, H-bonding with Val851 and Met922 residues enhances inhibitory activity, as validated by in vitro caspase-3 assays and DNA content analysis in HCT-116 cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
